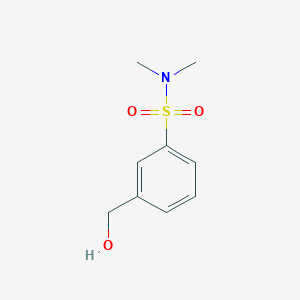

3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

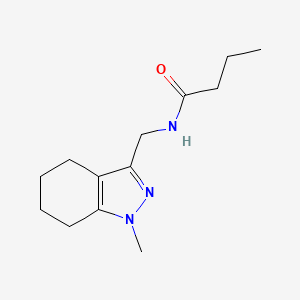

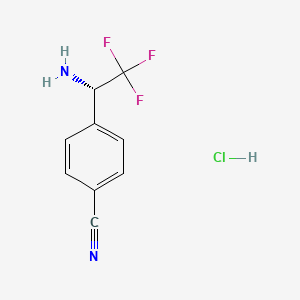

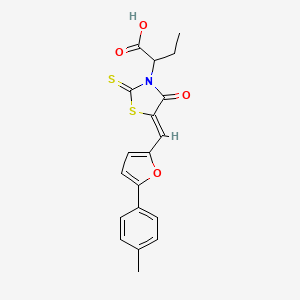

“3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide” is an organic compound. The “3-(hydroxymethyl)” part suggests the presence of a hydroxymethyl group (-CH2OH) on the third carbon of a benzene ring. The “N,N-dimethylbenzene-1-sulfonamide” part suggests the presence of a sulfonamide group (-SO2NH2) attached to a dimethylamine group (-N(CH3)2) on the first carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring as the core structure, with the hydroxymethyl and sulfonamide groups attached at the 3rd and 1st positions, respectively . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

As an organic compound containing a benzene ring, this compound could potentially undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the sulfonamide or hydroxymethyl groups . The exact reactivity would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, with its solubility, melting point, and boiling point depending on the intermolecular forces present .

Scientific Research Applications

Green Chemistry and Renewable Resources

5-HMF: is derived from the dehydration of reducing sugars, making it a valuable platform chemical for green chemistry. Researchers have investigated its potential as a renewable alternative to petroleum-based compounds. Its synthesis directly from carbohydrates, such as fructose, presents an eco-friendly approach to chemical production .

Biofuel Production

As a furan derivative, 5-HMF has been studied for its suitability as a biofuel precursor. Researchers explore its conversion into biofuels like 2,5-dimethylfuran (DMF) or levulinic acid. These compounds offer higher energy density and lower environmental impact compared to traditional fossil fuels .

Antioxidant Properties

5-HMF: exhibits antioxidant activity, which makes it relevant in health-related research. Studies have investigated its potential to combat oxidative stress and protect cells from damage. Antioxidants play a crucial role in preventing various diseases, including cancer and neurodegenerative disorders .

Polymer Chemistry

Researchers have explored incorporating 5-HMF into polymer matrices. Its functional groups allow for covalent bonding with polymers, enhancing their mechanical properties, thermal stability, and biodegradability. Applications include biodegradable plastics and sustainable packaging materials .

Medicinal Chemistry

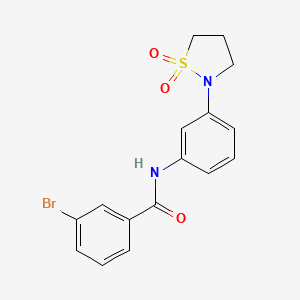

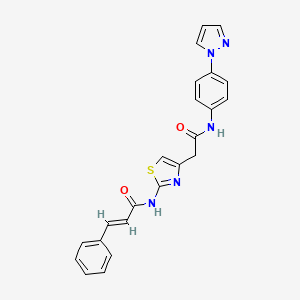

The sulfonamide group in 3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide suggests potential medicinal applications. Researchers investigate its antibacterial, antifungal, and anti-inflammatory properties. Additionally, its water solubility makes it suitable for drug delivery systems .

Food and Flavor Industry

5-HMF: contributes to the flavor and color of certain foods, such as roasted coffee and baked goods. Researchers study its role in Maillard reactions, which enhance taste and aroma. Understanding its behavior during food processing aids in optimizing product quality .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVFASBMKPZPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2649418.png)

![7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649422.png)

![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2649425.png)

![6-Methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2649428.png)

![4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide](/img/structure/B2649429.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2649430.png)